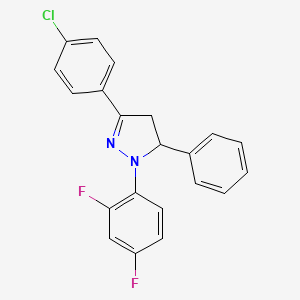

3-(4-chlorophenyl)-1-(2,4-difluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole

Description

3-(4-Chlorophenyl)-1-(2,4-difluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole is a pyrazoline derivative characterized by a dihydro-1H-pyrazole core substituted with a 4-chlorophenyl group at position 3, a 2,4-difluorophenyl group at position 1, and a phenyl group at position 5. Pyrazolines are heterocyclic compounds of significant interest due to their diverse biological activities and structural versatility.

Properties

IUPAC Name |

5-(4-chlorophenyl)-2-(2,4-difluorophenyl)-3-phenyl-3,4-dihydropyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15ClF2N2/c22-16-8-6-14(7-9-16)19-13-21(15-4-2-1-3-5-15)26(25-19)20-11-10-17(23)12-18(20)24/h1-12,21H,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUKVUIBWVZHBPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(N=C1C2=CC=C(C=C2)Cl)C3=C(C=C(C=C3)F)F)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15ClF2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-1-(2,4-difluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole typically involves the following steps:

-

Condensation Reaction: : The initial step often involves the condensation of hydrazine with an appropriate diketone or ketoester to form the pyrazole ring. For instance, the reaction between 4-chlorophenylhydrazine and 2,4-difluoroacetophenone under acidic or basic conditions can yield the desired pyrazole core.

-

Cyclization: : The intermediate formed in the condensation step undergoes cyclization to form the pyrazole ring. This step may require heating and the presence of a catalyst to proceed efficiently.

-

Substitution Reactions: : The phenyl groups can be introduced through various substitution reactions, often involving halogenated benzene derivatives and appropriate nucleophiles or electrophiles.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity. Solvent selection, temperature control, and reaction time are critical parameters in scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

-

Oxidation: : The compound can undergo oxidation reactions, particularly at the phenyl rings, leading to the formation of quinones or other oxidized derivatives.

-

Reduction: : Reduction reactions can target the pyrazole ring or the phenyl substituents, potentially leading to the formation of dihydropyrazoles or fully reduced pyrazolines.

-

Substitution: : The halogenated phenyl groups make the compound susceptible to nucleophilic aromatic substitution reactions, where halogens can be replaced by various nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide, or hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

Nucleophiles: Sodium methoxide, ammonia, or thiourea.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydropyrazoles. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Chemistry

In chemistry, 3-(4-chlorophenyl)-1-(2,4-difluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole is used as a building block for synthesizing more complex molecules

Biology

The compound’s biological activity is of significant interest. It has been studied for its potential as an enzyme inhibitor, particularly targeting enzymes involved in inflammation and cancer. Its ability to interact with biological macromolecules makes it a candidate for drug development and biochemical research.

Medicine

In medicine, derivatives of this compound are being explored for their therapeutic potential. They may exhibit anti-inflammatory, anticancer, or antimicrobial properties, making them valuable in the development of new pharmaceuticals.

Industry

Industrially, the compound can be used in the synthesis of advanced materials, such as polymers and resins, due to its stability and reactivity. It may also find applications in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism by which 3-(4-chlorophenyl)-1-(2,4-difluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole exerts its effects involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The presence of halogenated phenyl groups enhances its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparisons

Crystal Packing and Isostructural Relationships

- Halogen-Substituted Analogs : Compounds 4 and 5 (from ) are isostructural pyrazoline-thiazole hybrids differing only in halogen substituents (Cl in 4 and F in 5 ). Both crystallize in triclinic $ P\bar{1} $ symmetry with two independent molecules per asymmetric unit. Despite identical crystal systems, slight adjustments in packing occur to accommodate halogen size differences (Cl vs. F), highlighting halogen-dependent intermolecular interactions .

- Planarity and Dihedral Angles: In related pyrazolines (e.g., compounds 1-4 from ), the dihedral angles between the pyrazole ring and fluorophenyl substituents range from 4.64° to 10.53°, influenced by substituent bulkiness. For instance, compound 4 (with a propionyl group) exhibits larger angles (10.53° and 9.78°) compared to smaller substituents (e.g., carbaldehyde groups in 1-3) .

Table 1: Structural Parameters of Selected Pyrazoline Derivatives

Substituent Effects on Properties

- Halogen Influence : Chlorine and fluorine substituents modulate electronic and steric properties. For example, chloro-substituted analogs (e.g., compound 4 in ) exhibit stronger van der Waals interactions due to Cl’s larger atomic radius, affecting crystal density and packing efficiency compared to fluoro analogs .

- Biological Activity : A related compound, 4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(5-methyl-1-p-tolyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole , demonstrates antimicrobial activity, suggesting that chloro-fluoro combinations enhance bioactivity . Similarly, pyrazolines with sulfonyl groups (e.g., 3-(4-chlorophenyl)-5-(2-furyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole ) exhibit predicted physicochemical properties (e.g., pKa = -3.12, density = 1.40 g/cm³), which may correlate with bioavailability .

Biological Activity

3-(4-chlorophenyl)-1-(2,4-difluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole, with the chemical formula C21H15ClF2N2 and CAS number 478050-14-5, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound through various studies, highlighting its potential therapeutic applications.

- Molecular Weight : 368.81 g/mol

- Purity : >90%

- Structure : The compound features a pyrazole core substituted with chlorophenyl and difluorophenyl groups, which contribute to its biological properties.

Anticancer Activity

Recent studies have demonstrated that pyrazole derivatives exhibit promising anticancer properties. For instance, compounds similar to this compound have been tested against various cancer cell lines. In vitro assays indicated significant inhibition of cell proliferation in HepG2 (liver cancer) and HeLa (cervical cancer) cells with IC50 values indicating effective cytotoxicity .

| Cell Line | IC50 (μM) | Activity |

|---|---|---|

| HepG2 | 54.25 | Moderate Inhibition |

| HeLa | 38.44 | Significant Inhibition |

Anti-inflammatory Activity

The compound has also shown anti-inflammatory effects in various models. Studies indicate that it can reduce microglial activation and astrocyte proliferation in the brain under inflammatory conditions induced by lipopolysaccharides (LPS). This suggests potential applications in treating neurodegenerative diseases characterized by inflammation .

Antioxidant Properties

Research highlights the antioxidant capabilities of pyrazole derivatives. Compounds similar to this compound have demonstrated favorable results in assays measuring oxidative stress, indicating their potential as therapeutic agents for oxidative stress-related conditions .

Study on Neuroprotective Effects

A study investigated the neuroprotective effects of pyrazole derivatives in an in vivo model of oxidative stress. The results indicated that treatment with these compounds significantly reduced markers of oxidative damage and inflammation in the brain tissue of LPS-injected mice . This positions the compound as a candidate for further research into treatments for Alzheimer's disease and other neurodegenerative disorders.

Synthesis and Evaluation

In a synthetic study, various derivatives of pyrazole were synthesized and evaluated for their biological activities. It was found that specific substitutions at the pyrazole core greatly influenced their anticancer and anti-inflammatory activities. The introduction of different aryl groups at position N1 was particularly noted for enhancing antiproliferative activity against cancer cell lines .

Q & A

Basic: What synthetic methodologies are optimal for preparing this compound, and how can reaction conditions be controlled to improve yield?

Answer:

The compound can be synthesized via cyclocondensation of chalcone derivatives with hydrazine hydrate under reflux conditions. Key steps include:

- Hydrazine-mediated cyclization : Dissolve substituted chalcone precursors in polar aprotic solvents (e.g., DMSO) and reflux with hydrazine hydrate (80–100°C, 6–8 hours), monitoring progress via TLC .

- Purification : Use column chromatography with silica gel (hexane:ethyl acetate gradient) to isolate the dihydropyrazole product. Yield optimization requires precise stoichiometric ratios (e.g., 1:1.2 molar ratio of chalcone to hydrazine) and inert atmospheres to minimize side reactions .

Basic: Which spectroscopic and crystallographic techniques are critical for structural characterization?

Answer:

- Nuclear Magnetic Resonance (NMR) : and NMR in CDCl or DMSO-d resolve substituent environments (e.g., diastereotopic protons in the dihydropyrazole ring at δ 3.1–4.5 ppm) .

- X-ray Crystallography : Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement (Mo-Kα radiation, λ = 0.71073 Å) confirms molecular geometry, including dihedral angles between aryl rings (e.g., 4-chlorophenyl vs. 2,4-difluorophenyl planes) and hydrogen-bonding networks .

Advanced: How can computational methods like DFT predict electronic properties and reactivity?

Answer:

- Density Functional Theory (DFT) : Use B3LYP/6-31G(d,p) basis sets to calculate frontier molecular orbitals (HOMO-LUMO gaps), electrostatic potential maps, and Mulliken charges. For example, HOMO localization on the dihydropyrazole ring indicates nucleophilic reactivity, while LUMO resides on electron-deficient fluorophenyl groups .

- Reactivity Insights : Simulate Fukui indices to identify electrophilic/nucleophilic sites for regioselective functionalization (e.g., halogenation at para positions) .

Advanced: How can ring puckering coordinates quantify conformational dynamics in the dihydropyrazole ring?

Answer:

- Cremer-Pople Parameters : Define the puckering amplitude () and phase angle () for the five-membered dihydropyrazole ring. For non-planar rings, calculate using atomic displacements from the mean plane (e.g., for moderate puckering) .

- Pseudorotation Analysis : Track variations (0–360°) to map pseudorotational pathways, identifying energy minima via potential energy surface (PES) scans .

Advanced: How to resolve contradictions in crystallographic data (e.g., space group ambiguity)?

Answer:

- Multi-Software Validation : Compare refinement results across SHELXL, OLEX2, and PLATON. For example, SHELXL’s twin refinement module can model pseudo-merohedral twinning (BASF parameter > 0.3) in cases of overlapping diffraction spots .

- Cross-Validation Metrics : Use R (< 0.05) and GooF (0.9–1.1) to assess data quality. Discrepancies in thermal parameters (e.g., U > 0.08 Å) may indicate disordered solvent molecules requiring SQUEEZE treatment .

Advanced: What experimental strategies link structural features to bioactivity in analogs?

Answer:

- Structure-Activity Relationship (SAR) : Synthesize analogs with substituent variations (e.g., replacing 4-chlorophenyl with 4-bromophenyl) and assay against targets (e.g., antimicrobial activity via MIC assays). Correlate electronic effects (Hammett σ values) with potency .

- Docking Studies : Use AutoDock Vina to model interactions with enzymes (e.g., SARS-CoV-2 main protease). Pyrazole ring π-π stacking with His41 and hydrogen bonding to Glu166 are critical for inhibition .

Advanced: How to analyze tautomerism and prototropic equilibria in solution?

Answer:

- Dynamic NMR : Acquire variable-temperature NMR (298–373 K) to observe coalescence of NH and CH proton signals, indicating slow exchange between tautomers. Calculate activation energy (ΔG) via Eyring plots .

- pH-Dependent UV-Vis : Monitor λ shifts (250–300 nm) in buffered solutions (pH 2–12) to identify dominant tautomers (e.g., enol vs. keto forms) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.